aminehydrochloride](/img/structure/B13613054.png)
[(2,6-Difluorophenyl)methyl](2-fluoroethyl)aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Difluorophenyl)methylaminehydrochloride is a chemical compound with the molecular formula C9H11ClF3N. It is known for its unique structure, which includes both difluorophenyl and fluoroethyl groups. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluorophenyl)methylaminehydrochloride typically involves the reaction of 2,6-difluorobenzyl chloride with 2-fluoroethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2,6-Difluorophenyl)methylaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of difluorobenzyl alcohol derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted fluoroethyl derivatives.
Applications De Recherche Scientifique
(2,6-Difluorophenyl)methylaminehydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2,6-Difluorophenyl)methylaminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,6-Difluorophenyl)methylamine
- (2,6-Difluorophenyl)methylamine
- (2,6-Difluorophenyl)methylamine
Uniqueness
(2,6-Difluorophenyl)methylaminehydrochloride stands out due to its combination of difluorophenyl and fluoroethyl groups, which impart unique chemical and physical properties. These properties make it particularly useful in various research and industrial applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C9H11ClF3N |
|---|---|
Poids moléculaire |
225.64 g/mol |
Nom IUPAC |
N-[(2,6-difluorophenyl)methyl]-2-fluoroethanamine;hydrochloride |
InChI |
InChI=1S/C9H10F3N.ClH/c10-4-5-13-6-7-8(11)2-1-3-9(7)12;/h1-3,13H,4-6H2;1H |
Clé InChI |
UVPNWFIRXMVINZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)CNCCF)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



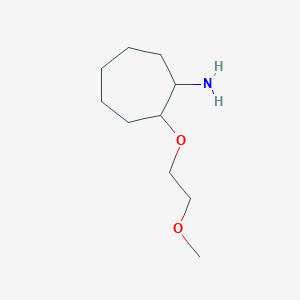
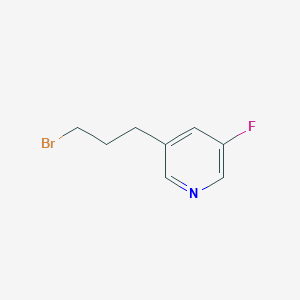
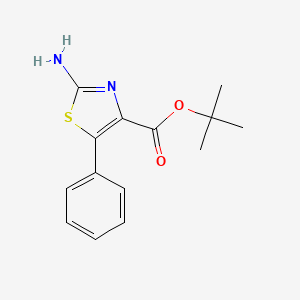
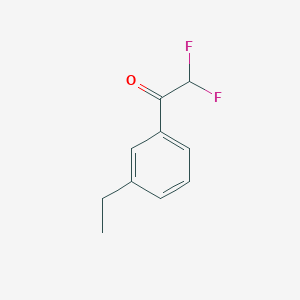
![5-Methyl-1h-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B13612988.png)
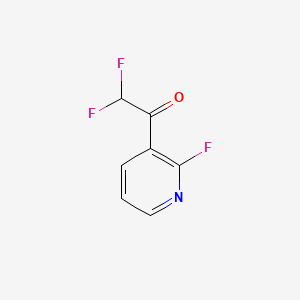
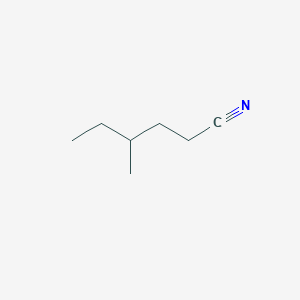
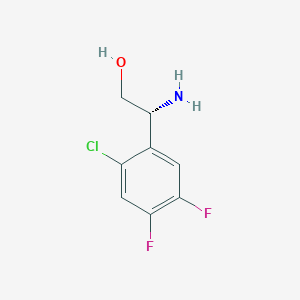
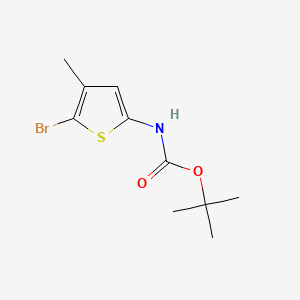
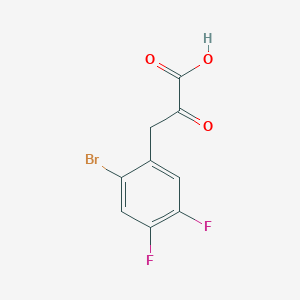
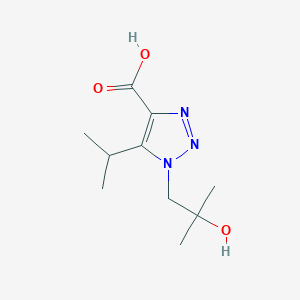
![3-{[(Tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid](/img/structure/B13613037.png)

